N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the xanthene core, which imparts unique chemical and physical properties. Xanthene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 3,4-difluoroaniline with 9H-xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of fluorescent dyes and pigments due to its unique optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets in biological systems. The difluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The xanthene core contributes to the compound’s stability and facilitates its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide
- N-(3,5-difluorophenyl)-9H-xanthene-9-carboxamide
- N-(3,4-dichlorophenyl)-9H-xanthene-9-carboxamide
Uniqueness
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO2/c21-15-10-9-12(11-16(15)22)23-20(24)19-13-5-1-3-7-17(13)25-18-8-4-2-6-14(18)19/h1-11,19H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJOKCFXSDSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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